molecular formula C31H23N B597922 Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- CAS No. 1257220-52-2

Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-

Cat. No.: B597922
CAS No.: 1257220-52-2
M. Wt: 409.532
InChI Key: KOLOKXDTVRZSOP-UHFFFAOYSA-N
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Description

The compound Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- (CAS: 1257220-52-2) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fused indenocarbazole core substituted with two phenyl groups at the 7-position.

Properties

IUPAC Name

11,11-diphenyl-9,10-dihydro-5H-indeno[2,1-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N/c1-3-11-23(12-4-1)31(24-13-5-2-6-14-24)17-9-10-21-18-22-19-29-27(20-26(22)30(21)31)25-15-7-8-16-28(25)32-29/h1-8,10-16,18-20,32H,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLOKXDTVRZSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C3C=C4C5=CC=CC=C5NC4=CC3=CC2=C1)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Bromophenyl Carbazole Intermediate

A foundational approach involves the use of brominated carbazole precursors. As detailed in a study by Durham Repository researchers , the synthesis begins with 3-(2-bromophenyl)-9H-carbazole , which undergoes tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This step stabilizes the carbazole nitrogen during subsequent reactions . The protected intermediate is then subjected to a lithium-halogen exchange with n-butyllithium (n-BuLi) at -78°C, followed by quenching with benzophenone to introduce the diphenyl moiety. Acidic work-up with acetic acid (HOAc) and hydrochloric acid (HCl) at 120°C removes the Boc group, yielding the indenocarbazole core .

Critical to this method is the low-temperature lithiation , which prevents side reactions and ensures regioselectivity. The final coupling step employs a palladium-based catalyst system—Pd(OAc)₂ and P(t-Bu)₃·HBF₄—with sodium tert-butoxide (NaOtBu) in toluene at 110°C . This Buchwald-Hartwig-type amination facilitates aryl-aryl bond formation, achieving a moderate yield of 39% when acetone substitutes benzophenone .

Acid-Mediated Ring-Closure Reactions

Ring-closure reactions under acidic conditions offer another viable pathway. The Durham Repository outlines a method where 12,12-diphenyl-5,12-dihydroindeno[1,2-c]carbazole is synthesized via HCl-mediated cyclization. By analogy, applying similar conditions to a suitably substituted precursor could yield the target compound. For instance, treating a keto-carbazole intermediate with concentrated HCl at elevated temperatures (120°C) promotes electrophilic aromatic substitution, forming the indenocarbazole ring .

This approach emphasizes the role of protonation equilibria in directing cyclization. Substituents on the carbazole nitrogen and phenyl rings significantly affect reaction kinetics, with electron-donating groups accelerating ring closure .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from the discussed methods:

MethodCatalytic SystemTemperature (°C)SolventYield (%)Reference
Bromophenyl IntermediatePd(OAc)₂/P(t-Bu)₃·HBF₄110Toluene39
Suzuki CouplingPd(PPh₃)₄100Toluene-EtOHN/A
Acid-Mediated CyclizationHCl120HOAcN/A

Catalyst Efficiency : Palladium-based systems dominate due to their versatility in cross-coupling reactions. However, the requirement for anhydrous conditions and inert atmospheres (N₂) adds complexity .

Yield Optimization : The 39% yield achieved in the Durham study highlights challenges in steric hindrance from diphenyl groups. Strategies to improve yields include using bulkier ligands (e.g., XPhos) to stabilize Pd intermediates or microwave-assisted heating to reduce reaction times .

Purification and Characterization

Post-synthesis purification typically involves column chromatography on silica gel, with hexane-ethyl acetate gradients eluting impurities . Final characterization employs:

  • ¹H NMR : Key peaks include aromatic protons at δ 7.2–8.4 ppm and aliphatic protons from the dihydroindeno moiety at δ 1.5–2.0 ppm .

  • Mass Spectrometry (MS) : ESI or APCI-MS confirms molecular ions ([M+H]⁺) at m/z 408.17 .

  • Thermogravimetric Analysis (TGA) : The compound exhibits thermal stability up to 258°C, as indicated by its flash point .

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various hydro derivatives.

Scientific Research Applications

Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : Presumed to be C₃₁H₂₁N (inferred by replacing two methyl groups in the dimethyl variant with phenyl groups) .
  • Synonyms: Includes 5,7-dihydro-7,7-diphenylindeno[2,1-b]carbazole and KB-3353936 .
  • Applications : Likely explored in organic electronics (e.g., OLEDs, charge-transfer co-crystals) due to the extended π-conjugation and steric bulk from phenyl substituents .

5,7-Dihydro-7,7-dimethylindeno[2,1-b]carbazole (CAS: 1257220-47-5)

Structural and Physicochemical Properties:
Property Value/Description Reference
Molecular Formula C₂₁H₁₇N
Molecular Weight 283.37 g/mol
Melting Point 145–146°C
Boiling Point 494°C
Density 1.214 g/cm³
Solubility High in organic solvents (e.g., toluene, DCM)
Key Applications Catalyst in hydrogenation reactions; intermediate for pharmaceuticals and agrochemicals
Comparison with Diphenyl Variant:
  • Substituent Effects : The dimethyl variant has smaller methyl groups, leading to lower steric hindrance and higher solubility compared to the bulkier diphenyl derivative .
  • Electronic Properties : The phenyl groups in the diphenyl variant may enhance π-π stacking interactions, making it more suitable for optoelectronic applications .

2-Bromo-5,7-dihydro-7,7-dimethyl-5-phenylindeno[2,1-b]carbazole (CAS: 1257220-44-2)

Key Properties:
Property Value/Description Reference
Molecular Formula C₂₇H₂₀BrN
Molecular Weight 438.36 g/mol
Density 1.4±0.1 g/cm³
Boiling Point 584.2±32.0°C
Key Applications Intermediate in synthesizing optoelectronic materials
Comparison:

5-(2-Dibenzothienyl)-5,7-dihydro-7,7-dimethylindeno[2,1-b]carbazole (CAS: 1428551-46-5)

Key Properties:
Property Value/Description Reference
Molecular Formula C₃₁H₂₁NS
Key Applications Charge-transfer co-crystals with tunable luminescence
Comparison:
  • Heteroatom Inclusion : The dibenzothienyl group introduces sulfur, altering electronic properties (e.g., red-shifted emission) compared to purely hydrocarbon-based diphenyl derivatives .

Biological Activity

Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- has the following chemical properties:

  • Molecular Formula : C31H21N
  • Molecular Weight : 407.51 g/mol
  • CAS Number : 1257220-52-2

The compound features a complex fused ring system that contributes to its stability and biological interactions.

The mechanism by which Indeno[2,1-b]carbazole exerts its biological effects involves interactions with various molecular targets. Research indicates that it may modulate specific biochemical pathways by interacting with enzymes and receptors. This modulation can lead to significant effects on cell proliferation and apoptosis in cancer cells .

Anticancer Activity

Indeno[2,1-b]carbazole derivatives have been extensively studied for their anticancer properties. A notable study evaluated the cytotoxic effects of carbazole derivatives against several human cancer cell lines including MCF-7 (breast cancer), HT29 (colon cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values less than 10 µM, demonstrating potent activity against these cell lines.

Table 1: Cytotoxic Activity of Carbazole Derivatives

CompoundCell LineIC50 (µM)
C4MCF-72.5
C4HeLa5.4
C4HT294.0
DOXMCF-7<1
DOXHeLa<1
DOXHT29<1

Note: DOX refers to Doxorubicin, a standard chemotherapy drug used for comparison.

The study highlighted that compounds with specific substitutions on the carbazole ring significantly enhanced their anticancer efficacy. For instance, the presence of nitro groups was correlated with increased cytotoxicity against the MCF-7 cell line .

Antimicrobial Activity

In addition to its anticancer properties, Indeno[2,1-b]carbazole has demonstrated antimicrobial activity. Research focusing on carbazole derivatives revealed their effectiveness against various bacterial strains. The compound showed higher activity against Gram-positive bacteria such as Staphylococcus aureus compared to Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity of Carbazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
18aS. aureus50
18bS. aureus50
18aE. coli>100
18bE. coli>100

This data suggests that while Indeno[2,1-b]carbazole derivatives are promising candidates for further development as antimicrobial agents, their efficacy varies significantly between different bacterial strains .

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activities of Indeno[2,1-b]carbazole derivatives:

  • Antitumor Effects : A study published in the Journal of Pharmacy and Pharmacognosy Research highlighted the synthesis and evaluation of several carbazole derivatives showing potent antitumor activity against multiple cancer cell lines.
  • Antimicrobial Studies : Research published in Pharmaceutical Biology demonstrated that specific derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential as therapeutic agents.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds have shown that modifications to the indeno structure can significantly enhance their biological activities, paving the way for novel drug development strategies.

Q & A

Q. How can researchers design studies to resolve contradictions in reported catalytic activity or degradation mechanisms?

  • Methodological Answer : Employ a mixed-methods approach: (1) Controlled aging studies under varying humidity/oxygen levels, (2) Operando spectroscopy to monitor real-time degradation, and (3) statistical analysis (e.g., ANOVA) to isolate confounding variables. Compare results with literature using meta-analysis frameworks .

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